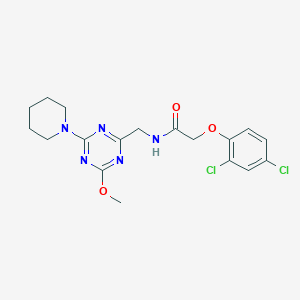
2-(2,4-dichlorophenoxy)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H21Cl2N5O3 and its molecular weight is 426.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,4-dichlorophenoxy)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a dichlorophenoxy group linked to a triazine moiety with a piperidine substituent. Its molecular formula is C19H22Cl2N4O3 with a molecular weight of approximately 431.31 g/mol. The presence of electron-withdrawing groups such as chlorine enhances its reactivity and potential biological activity.
Research indicates that compounds with similar structures may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing piperidine and triazine rings have been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that such compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Cell Cycle Arrest : Evidence indicates that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
Efficacy Against Cancer Cell Lines
The compound's efficacy has been evaluated against various cancer cell lines. The following table summarizes the growth inhibition (GI50 values) observed in different studies:
These results indicate that the compound exhibits potent anti-cancer activity, particularly against melanoma and colon cancer cell lines.
Case Studies
- Melanoma Treatment : In vivo studies using the B16-F10 murine melanoma model demonstrated that treatment with the compound significantly inhibited tumor growth without apparent toxicity. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in tumor cells .
- Colon Carcinoma : Another study highlighted the compound’s effectiveness against colon carcinoma HCT-15 cells, where it displayed a high degree of cytotoxicity associated with alterations in cellular metabolism and apoptosis induction .
Toxicological Profiles
Toxicity assessments have shown that while the compound is effective against cancer cells, its effects on normal cells require further investigation to understand potential side effects fully. Studies on mitochondrial function revealed that while there were no significant oxidative stress markers at lower concentrations, higher doses affected ATP levels and mitochondrial membrane integrity .
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5O3/c1-27-18-23-15(22-17(24-18)25-7-3-2-4-8-25)10-21-16(26)11-28-14-6-5-12(19)9-13(14)20/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPHFRPJDXGJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














